molecular formula C7H14N2O2 B136800 2,6-Dimethylmorpholine-4-carboxamide CAS No. 139994-85-7

2,6-Dimethylmorpholine-4-carboxamide

Cat. No.: B136800
CAS No.: 139994-85-7
M. Wt: 158.2 g/mol
InChI Key: QWCPQZIITWPWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylmorpholine-4-carboxamide is a derivative of morpholine (B109124), a six-membered heterocyclic ether and amine. The presence of two methyl groups at the 2 and 6 positions of the morpholine ring and a carboxamide group at the 4-position (the nitrogen atom) defines its unique chemical architecture. The cis-isomer, specifically (2R,6S)-2,6-dimethylmorpholine-4-carboxamide, is the more commonly referenced stereoisomer in chemical databases.

Interactive Table 1: Chemical Identifiers for (2R,6S)-2,6-Dimethylmorpholine-4-carboxamide

IdentifierValue
CAS Number 1601064-92-9
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
IUPAC Name (2R,6S)-2,6-dimethylmorpholine-4-carboxamide
PubChem CID 30120078

Morpholine and its derivatives are considered privileged structures in medicinal chemistry due to their favorable physicochemical properties, which can enhance the pharmacokinetic profiles of drug candidates. researchgate.net The morpholine ring is often incorporated into molecules to improve solubility, metabolic stability, and bioavailability. researchgate.net The addition of a carboxamide group to the morpholine nitrogen introduces a functional group capable of participating in hydrogen bonding, a key interaction in molecular recognition by biological targets. The dimethyl substitution on the morpholine ring can influence the compound's lipophilicity and conformational flexibility, potentially leading to more specific interactions with biological macromolecules.

While dedicated research on this compound is not extensively published, its structural components suggest its significance as a building block in the synthesis of more complex molecules. The academic interest in this compound lies in its potential to be a scaffold for developing new chemical entities with desired biological activities. Research trajectories for compounds of this class typically involve their inclusion in chemical libraries for high-throughput screening against various biological targets.

The primary research domain for this compound and its close analogs is medicinal chemistry. The morpholine scaffold is a common feature in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net Although specific studies on the biological activity of this compound are limited, its structural similarity to other bioactive morpholine derivatives suggests its potential for investigation in these areas.

A plausible synthetic route to this compound would likely involve the acylation of cis-2,6-dimethylmorpholine (B33440). The synthesis of the parent cis-2,6-dimethylmorpholine is well-documented and can be achieved through the cyclization of diisopropanolamine (B56660) in the presence of sulfuric acid. google.com

Interactive Table 2: Plausible Synthetic Precursor and its Properties

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Synthetic Role
cis-2,6-Dimethylmorpholine141-91-3C₆H₁₃NO115.17 g/mol Starting material for acylation
Diisopropanolamine110-97-4C₆H₁₅NO₂133.19 g/mol Precursor for cis-2,6-dimethylmorpholine synthesis

The subsequent reaction of cis-2,6-dimethylmorpholine with a suitable carbamoylating agent, such as a carbamoyl (B1232498) chloride or by reacting it with an isocyanate followed by hydrolysis, would yield the desired this compound. The specifics of the reaction conditions would be critical in achieving a good yield and purity of the final product.

While detailed research findings on this compound are not abundant in publicly accessible literature, its chemical structure firmly places it within a class of compounds of significant interest to the chemical and pharmaceutical sciences. Further research is necessary to fully elucidate its chemical properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139994-85-7

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

2,6-dimethylmorpholine-4-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,8,10)

InChI Key

QWCPQZIITWPWQE-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C(=O)N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)N

Synonyms

4-Morpholinecarboxamide,2,6-dimethyl-(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways

Strategies for the Synthesis of 2,6-Dimethylmorpholine-4-carboxamide

The introduction of the carboxamide group at the 4-position of the 2,6-dimethylmorpholine (B58159) ring is a critical transformation that can be achieved through several established synthetic strategies. These methods primarily involve the formation of a new carbon-nitrogen bond at the morpholine (B109124) nitrogen.

Carboxamide Formation via N-Acylation Reactions

N-acylation, or more specifically carbamoylation, provides a direct route to the target compound from the 2,6-dimethylmorpholine precursor. This process involves the reaction of the secondary amine with a suitable carbamoylating agent.

One of the most direct methods is the reaction of 2,6-dimethylmorpholine with isocyanic acid (HNCO). Isocyanic acid can be generated in situ from the reaction of a cyanate (B1221674) salt, such as potassium cyanate, with an acid. The nucleophilic nitrogen of the morpholine attacks the electrophilic carbon of isocyanic acid to form the desired this compound. This non-enzymatic post-translational modification, known as carbamoylation in biological systems, is a well-established chemical transformation. nih.gov

An alternative two-step N-acylation strategy proceeds through a carbamoyl (B1232498) chloride intermediate. In this approach, 2,6-dimethylmorpholine is first reacted with phosgene (B1210022) (COCl₂) or a safer equivalent such as triphosgene. This reaction forms the reactive intermediate, 2,6-dimethylmorpholine-4-carbonyl chloride. Subsequent reaction of this intermediate with ammonia (B1221849) (NH₃) displaces the chloride to yield the final carboxamide product.

Coupling Reactions for Carboxamide Linkage Formation

The formation of amide bonds is a cornerstone of organic synthesis, particularly in medicinal and peptide chemistry, and a vast array of coupling reagents have been developed to facilitate this transformation with high efficiency and selectivity. hepatochem.comiris-biotech.de These reagents work by activating a carboxylic acid, making it susceptible to nucleophilic attack by an amine. fishersci.co.uk

While direct coupling with the unstable carbamic acid (H₂NCOOH) is not feasible, these methods can be adapted. A plausible strategy involves coupling 2,6-dimethylmorpholine with a protected carbamic acid derivative using standard peptide coupling reagents. Common coupling reagents that could be employed for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and suppress racemization. hepatochem.comnih.gov Other highly efficient, modern coupling reagents are based on phosphonium (B103445) salts (e.g., PyBOP) or aminium salts (e.g., HATU), which react with the carboxylic acid to form highly reactive intermediates that readily couple with the amine. hepatochem.comiris-biotech.de The reaction would conclude with the removal of the protecting group from the carbamic acid moiety to reveal the final carboxamide.

Synthesis of 2,6-Dimethylmorpholine Precursors

The synthesis of the 2,6-dimethylmorpholine ring system is a critical prerequisite. The primary industrial method involves the acid-catalyzed cyclization of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol). google.com This process is well-documented and can be optimized to favor the desired stereoisomer.

Stereoselective Cyclization Routes to 2,6-Dimethylmorpholine

The preparation of 2,6-dimethylmorpholine via the dehydration of diisopropanolamine in the presence of a strong acid catalyst like sulfuric acid is an effective cyclization route. google.comgoogle.com This intramolecular reaction typically results in a mixture of cis- and trans-stereoisomers. For many applications, including the synthesis of certain crop protection agents, the cis-isomer is preferred. google.com The reaction conditions can be controlled to produce a high proportion of the cis-isomer. google.comgoogle.com Further purification or isomerization processes can be employed to enrich the cis-isomer content from a mixture. For instance, isomerization of trans-2,6-dimethylmorpholine to the cis-isomer can be achieved in the presence of hydrogen and a palladium-based catalyst. nih.gov The stereochemical outcome of such cyclization reactions is often governed by achieving a thermodynamically stable chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric hindrance. nih.gov

Reaction Condition Optimization for Precursor Synthesis

For example, using a molar excess of sulfuric acid and heating at elevated temperatures (e.g., 180 °C) for several hours promotes efficient dehydration and cyclization. The data below, derived from patent literature, illustrates the impact of varying reactant ratios and reaction times on the synthesis of 2,6-dimethylmorpholine. google.com

As the data indicates, increasing the molar ratio of sulfuric acid can enhance the proportion of the cis-isomer, albeit with a slight decrease in the total yield. google.com The process generally involves metering the reactants together to utilize the exothermic heat of reaction, followed by a period of heating to drive the distillation of water and complete the cyclization. google.com

Mechanistic Insights into Precursor Cyclization Reactions

The cyclization of diisopropanolamine to 2,6-dimethylmorpholine is a classic example of an acid-catalyzed intramolecular dehydration. The generally accepted mechanism involves the initial protonation of one of the hydroxyl groups by sulfuric acid, converting it into a good leaving group (water). nih.gov The nitrogen atom then acts as an intramolecular nucleophile, attacking the carbon atom bearing the protonated hydroxyl group and displacing water to form the six-membered morpholine ring. A subsequent dehydration of the second hydroxyl group completes the formation of the heterocyclic structure. The stereochemical course of the reaction, favoring the cis-isomer under certain conditions, is likely a result of thermodynamic control, where the more stable cis-conformer is preferentially formed at higher temperatures or through acid-catalyzed equilibration of the initially formed isomer mixture. google.com

Derivatization and Functionalization Strategies

The derivatization of this compound can be approached by targeting its two main structural components: the carboxamide moiety and the saturated heterocyclic ring system. These strategies allow for systematic modification of the molecule's physicochemical properties.

The primary carboxamide group (-CONH₂) is a versatile functional group that can be converted into several other functionalities through well-established chemical transformations. These modifications are fundamental for altering polarity, hydrogen bonding capability, and chemical reactivity.

Hydrolysis to Carboxylic Acid: Under strong acidic or basic conditions, the carboxamide can be hydrolyzed to yield the corresponding carboxylic acid, 4-(carboxy)-2,6-dimethylmorpholine, and ammonia. This transformation requires harsh conditions, such as refluxing in 6M HCl, due to the low reactivity of amides. youtube.comyoutube.com The resulting carboxylic acid serves as a key intermediate for further derivatization, such as esterification or conversion to other amide analogues.

Reduction to Amine: The carboxamide can be reduced to a primary amine, yielding 4-(aminomethyl)-2,6-dimethylmorpholine. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). This conversion of an amide to an amine is a crucial step in modifying the basicity and nucleophilicity of the side chain.

Dehydration to Nitrile: Treatment of the primary carboxamide with strong dehydrating agents results in the formation of the corresponding nitrile, (2R,6S)-2,6-dimethylmorpholine-4-carbonitrile. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). youtube.comresearchgate.netchemistrysteps.com This reaction effectively removes the elements of water from the -CONH₂ group. chemistrysteps.com The nitrile functionality can then participate in a variety of subsequent reactions.

Table 1: Potential Chemical Modifications of the Carboxamide Moiety
TransformationProductTypical Reagents and ConditionsReference
Hydrolysis4-(carboxy)-2,6-dimethylmorpholineAqueous HCl or NaOH, heat youtube.comyoutube.com
Reduction4-(aminomethyl)-2,6-dimethylmorpholine1. LiAlH₄, THF; 2. H₂O
Dehydration2,6-Dimethylmorpholine-4-carbonitrileSOCl₂, POCl₃, or P₂O₅, heat researchgate.netchemistrysteps.com

Direct functionalization of the saturated 2,6-dimethylmorpholine ring is challenging due to the presence of unactivated C(sp³)–H bonds. However, modern synthetic methods, particularly transition-metal-catalyzed C–H activation, offer pathways for introducing substituents onto the heterocyclic core. acs.orgdoolittlesco-op.ca These reactions provide a powerful tool for creating novel analogues by modifying the scaffold itself.

The most likely positions for functionalization on the 2,6-dimethylmorpholine ring are the C3 and C5 methylene (B1212753) carbons, which are alpha to the ring oxygen and beta to the ring nitrogen. Methodologies developed for the α-functionalization of saturated N-alkyl piperidines and other heterocycles can be considered applicable. acs.org This typically involves the formation of a radical or an iminium ion intermediate, which is then trapped by a nucleophile. acs.org

For instance, palladium-catalyzed C–H arylation could potentially be used to introduce aryl groups at the C3/C5 positions. Such reactions often require a directing group, though methods for non-directed functionalization are also emerging. nih.gov

Table 2: Illustrative C–H Functionalization Reactions for the Morpholine Ring
Reaction TypePotential ReagentsPotential ProductReference
C–H ArylationAryl halide, Pd catalyst, oxidant3-Aryl-2,6-dimethylmorpholine-4-carboxamide acs.orgnih.gov
C–H AlkylationAlkylboronic acid, Ag catalyst, oxidant3-Alkyl-2,6-dimethylmorpholine-4-carboxamide nih.gov
α-AminationAmine, Cu catalyst, oxidant3-Amino-2,6-dimethylmorpholine-4-carboxamide mdpi.com

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl-amine bonds. In this context, the parent amine, cis-2,6-dimethylmorpholine (B33440), can act as a potent nucleophile to displace a leaving group from an electron-deficient aromatic ring. chemimpex.com The resulting N-aryl-2,6-dimethylmorpholine can then be converted to the target carboxamide.

The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (typically a halide like -F or -Cl). masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The use of cis-2,6-dimethylmorpholine as a nucleophile is well-established in the synthesis of agrochemicals like fenpropimorph. google.comnih.gov

Reactions are commonly performed in polar aprotic solvents like DMSO or DMF, although greener methodologies using water with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) have been developed. d-nb.infoacsgcipr.org

Table 3: Examples of SNAr Reactions with cis-2,6-Dimethylmorpholine
Aromatic ElectrophileNucleophileConditionsProductReference
1-Fluoro-2,4-dinitrobenzenecis-2,6-DimethylmorpholineK₂CO₃, DMF4-(2,4-Dinitrophenyl)-2,6-dimethylmorpholine masterorganicchemistry.com
2,6-Dichloropyridinecis-2,6-DimethylmorpholineDABCO, heat4-(6-Chloro-2-pyridinyl)-2,6-dimethylmorpholine researchgate.net
Methyl 2,6-dichloronicotinatecis-2,6-DimethylmorpholineBase, solventMethyl 2-chloro-6-(2,6-dimethylmorpholino)nicotinate researchgate.net

Applications of Oxidative Transformations in Synthesis

Oxidative transformations provide a powerful avenue for the functionalization of morpholine derivatives. These reactions can lead to C–N bond formation, C–H functionalization adjacent to the heteroatoms, or even ring cleavage, depending on the reagents and conditions employed.

Visible-light photoredox catalysis has emerged as a mild and efficient method for such transformations. For instance, the oxidation of N-aryl morpholines can generate an α-amino radical or an iminium ion, which can then react with various partners. mdpi.com A photocatalytic approach has been developed for the synthesis of substituted 2-aryl morpholines, highlighting the utility of oxidative processes in building complexity. acs.org

Electrochemical methods also offer a green approach to oxidative C–N coupling. The electrochemical oxidative amination of quinoline (B57606) N-oxides with morpholine, catalyzed by copper salts, demonstrates the formation of a C–N bond under mild, room-temperature conditions. mdpi.com The reaction is initiated by the electrochemical oxidation of morpholine to form a morpholine radical. mdpi.com Another potential transformation is the oxidative cleavage of the C(sp³)–C(sp³) bonds within the morpholine ring, which has been demonstrated for N-aryl morpholines using visible light and O₂ as the oxidant, leading to ring-opened products. researchgate.net

Table 4: Potential Oxidative Transformations Involving the Morpholine Scaffold
Transformation TypeMethodologyReagents/CatalystPotential OutcomeReference
Oxidative C–N CouplingCross-Dehydrogenative Coupling (CDC)Cu(I)Cl, O₂ (air), Acetic AcidCoupling with cyclic imides at C3 position mdpi.com
Electrochemical AminationElectrocatalysisQuinoline N-oxide, Cu(OAc)₂, electric currentFormation of aminoquinoline derivatives mdpi.com
Oxidative Ring CleavageVisible-Light Photocatalysis4CzIPN (photocatalyst), O₂Cleavage of C–C bond in N-aryl morpholines researchgate.net
Oxidative CyclizationAerobic Wacker-type cyclizationPd(DMSO)₂(TFA)₂, O₂Synthesis of morpholine ring from alkene precursors organic-chemistry.org

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules like 2,6-dimethylmorpholine-4-carboxamide in solution. By analyzing the chemical environment of each proton and carbon atom, it is possible to piece together the molecular framework and determine the relative stereochemistry.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl groups, the morpholine (B109124) ring, and the carboxamide N-H protons. The chemical shifts, multiplicities, and coupling constants of these signals are highly dependent on the molecule's conformation and the cis or trans isomeric form.

In the cis-isomer, where both methyl groups are equatorial, the symmetry of the molecule can lead to a simpler spectrum compared to the trans-isomer, which has one equatorial and one axial methyl group. The protons on the morpholine ring (at C-3 and C-5) are diastereotopic and will typically appear as complex multiplets. The protons at C-2 and C-6 will also show characteristic signals, coupled to the adjacent methyl and methylene (B1212753) protons. The two protons of the -NH₂ group of the carboxamide are expected to appear as a broad singlet, though its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Moiety (Note: These are estimated values based on related structures. Actual values may vary.)

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH₃ (at C-2 and C-6)1.1 - 1.3Doublet
H (at C-2 and C-6)3.8 - 4.2Multiplet
H (axial, at C-3 and C-5)2.5 - 2.9Multiplet
H (equatorial, at C-3 and C-5)3.3 - 3.7Multiplet
NH₂5.0 - 7.0Broad Singlet

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals are expected for the methyl carbons, the four carbons of the morpholine ring, and the carbonyl carbon of the carboxamide group.

In the cis-isomer of the parent 2,6-dimethylmorpholine (B58159), the two methyl groups and the corresponding C-2/C-6 and C-3/C-5 carbons are equivalent, leading to fewer signals. The introduction of the carboxamide group at the nitrogen atom breaks some of this symmetry. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum (160-180 ppm). The carbons of the morpholine ring attached to the oxygen (C-2 and C-6) will have a higher chemical shift than those attached to the nitrogen (C-3 and C-5).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on related structures. Actual values may vary.)

CarbonPredicted Chemical Shift (ppm)
C=O165 - 175
C-2, C-670 - 75
C-3, C-545 - 50
CH₃18 - 22

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the stereochemistry of the methyl groups. The NOESY experiment detects through-space interactions between protons that are in close proximity.

For the cis-isomer, where both methyl groups are in equatorial positions, NOE cross-peaks would be expected between the axial protons at C-2 and C-6, and the axial protons at C-3 and C-5 on the same side of the ring. In contrast, for the trans-isomer, with one equatorial and one axial methyl group, a different set of NOE correlations would be observed. For instance, an NOE interaction would be expected between the axial methyl protons and the axial protons at the adjacent and C-5 positions. The presence or absence of these key NOE signals allows for an unambiguous assignment of the cis and trans configurations .

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O functional groups. The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) should be present around 1650 cm⁻¹. The C-O-C stretching of the morpholine ether linkage will likely produce a strong band in the 1150-1050 cm⁻¹ region. The NIST WebBook provides a reference gas-phase IR spectrum for the parent compound, 2,6-dimethylmorpholine, which shows characteristic C-H and C-O stretching frequencies that would also be present in the carboxamide derivative nist.gov.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3400 - 3200
C-H (Alkyl)Stretching3000 - 2850
C=O (Amide I)Stretching~1650
N-H (Amide II)Bending~1600
C-O (Ether)Stretching1150 - 1050

Table 4: Potentially Strong Raman Bands for this compound

Functional Group/MoietyVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Alkyl)Symmetric Stretching2950 - 2850
C=O (Amide I)Stretching~1650
Morpholine RingRing Breathing/Deformation800 - 1000

Correlation of Theoretical and Experimental Vibrational Data

The structural and vibrational properties of this compound can be rigorously investigated by combining experimental spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, with theoretical quantum chemical calculations. nih.govsci-hub.st This correlative approach provides a powerful tool for the precise assignment of vibrational modes and a deeper understanding of the molecular structure. nih.govresearchgate.net

Theoretical calculations are typically performed using Density Functional Theory (DFT), a computational method that has proven effective for predicting the structural and vibrational properties of molecules. spectroscopyonline.com Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and calculate vibrational frequencies. nih.govnih.gov

The calculated vibrational frequencies are often systematically higher than the experimental values due to the approximation of the molecule in a vacuum and the neglect of anharmonicity. To improve the agreement between theoretical and experimental data, the computed frequencies are uniformly scaled using a scaling factor. nih.gov The assignment of each vibrational mode is then performed based on the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode of vibration. nih.gov This allows for an unambiguous description of complex vibrations, such as stretching, bending, and torsional modes within the molecule.

The comparison reveals a strong correlation between the scaled theoretical wavenumbers and the experimental data obtained from FT-IR and FT-Raman spectra, validating the accuracy of both the experimental measurements and the computational model. researchgate.net

Table 1: Illustrative Correlation of Experimental and Theoretical Vibrational Frequencies for this compound This table is a representative example based on common vibrational modes for morpholine and amide-containing compounds.

Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (Scaled) Wavenumber (cm⁻¹) Potential Energy Distribution (PED) % Vibrational Assignment
3450 - 3455 ν(N-H) 98% Amide N-H Stretch
2980 2978 2985 νas(CH₃) 85% Asymmetric CH₃ Stretch
2870 2868 2875 νs(CH₂) 80% Symmetric CH₂ Stretch
1650 1648 1655 ν(C=O) 90%, δ(N-H) 10% Amide I band (C=O Stretch)
1560 - 1565 δ(N-H) 60%, ν(C-N) 40% Amide II band (N-H Bend)
1450 1448 1455 δ(CH₃) 75% CH₃ Bending
1100 1102 1105 ν(C-O-C) 88% Asymmetric C-O-C Stretch

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments with a high degree of confidence. nih.govcore.ac.uk

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule undergoes fragmentation through characteristic pathways dictated by the stability of the resulting ions. The fragmentation of this compound is expected to be directed by its key functional groups: the morpholine ring, the N-acyl bond, and the methyl substituents.

Expected major fragmentation pathways include:

Alpha-Cleavage: Fission of the C-C bond adjacent to the morpholine ring's nitrogen atom, which is a common pathway for amines. miamioh.edu

Amide Bond Cleavage: Scission of the bond between the morpholine nitrogen and the carbonyl carbon, leading to the formation of ions corresponding to the morpholine ring and the carboxamide moiety.

Ring Fragmentation: Opening and subsequent fragmentation of the morpholine ring, often involving the loss of small neutral molecules.

Loss of Methyl Groups: Cleavage resulting in the loss of a methyl radical (•CH₃) from the 2 or 6 position of the morpholine ring.

HRMS analysis would confirm the elemental composition of these fragments. For instance, the exact mass of the protonated parent molecule [M+H]⁺ would be measured and compared to the theoretical mass calculated from its chemical formula, C₉H₁₈N₂O₂.

Table 2: Plausible HRMS Fragments of this compound This table presents theoretically calculated exact masses for potential fragment ions.

Fragment Ion Structure Chemical Formula Theoretical m/z (Monoisotopic) Fragmentation Pathway
[C₉H₁₈N₂O₂ + H]⁺ C₉H₁₉N₂O₂ 187.1441 Protonated Parent Molecule
[C₇H₁₄NO]⁺ C₇H₁₄NO 128.1070 Loss of •CONHCH₃
[C₅H₁₀NO]⁺ C₅H₁₀NO 100.0757 Cleavage of the N-C(O) bond
[C₂H₅NO]⁺ C₂H₅NO 59.0366 Fragment from carboxamide moiety

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of this compound, allowing for the determination of its purity and the separation of its stereoisomers. nactem.ac.uk The presence of two chiral centers at the C2 and C6 positions of the morpholine ring means the compound can exist as cis and trans diastereomers. researchgate.net The separation and quantification of these isomers are critical as they may possess different biological or chemical properties. rhhz.net

A common HPLC method for such analysis is reverse-phase chromatography. This typically involves a stationary phase, such as a C18 column, and a polar mobile phase. The separation is achieved based on the differential partitioning of the isomers and any impurities between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile) is changed over time, is often employed to achieve optimal separation and resolution. thermofisher.com Detection is commonly performed using a UV-Vis detector set at a wavelength where the amide chromophore absorbs.

The purity of a sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The presence of separate, well-resolved peaks would indicate the successful separation of the cis and trans isomers.

Table 3: Representative HPLC Data for Isomeric and Purity Analysis This table provides a hypothetical example of HPLC results for a sample of this compound.

Peak Number Retention Time (min) Peak Area (%) Identification
1 4.8 0.5 Impurity A
2 8.2 65.2 cis-2,6-Dimethylmorpholine-4-carboxamide
3 9.5 34.1 trans-2,6-Dimethylmorpholine-4-carboxamide

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard computational approaches used to predict molecular structures, energies, and other chemical properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT is often employed for its favorable balance between computational cost and accuracy. In the study of molecules like 2,6-Dimethylmorpholine-4-carboxamide, DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govbiointerfaceresearch.com

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used as they incorporate both exchange and correlation effects, providing reliable results for a wide range of organic molecules. researchgate.net For instance, DFT can be used to calculate the distribution of electron density, map the molecular electrostatic potential to identify reactive sites, and analyze frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity. nih.gov

Despite this limitation, HF theory is a crucial starting point for more sophisticated calculations (post-Hartree-Fock methods) and can provide valuable qualitative insights into molecular structure and orbitals. It is often used for initial geometry optimizations before applying more rigorous computational levels.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G* or 6-311G(d,p), are commonly selected for calculations on organic molecules. researchgate.net

6-31G* : This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing anisotropic electron distributions in bonds.

6-311G(d,p) : A larger split-valence basis set that provides a better description of the valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). researchgate.net

The selection of a basis set represents a trade-off between computational expense and the desired accuracy of the results. For a molecule like this compound, a basis set like 6-311G(d,p) combined with the B3LYP functional would be a robust choice for obtaining accurate geometric and electronic properties. researchgate.net

Molecular Structure and Geometry Optimization

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, representing the most stable structure.

Theoretical calculations provide precise values for the geometric parameters of the optimized structure. These parameters, including bond lengths and angles, can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational model. researchgate.net The analysis of these parameters is crucial for understanding the molecule's three-dimensional shape and steric interactions.

Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be generated from a DFT calculation.

ParameterBond/AtomsTypical Calculated Value
Bond LengthC=O~1.23 Å
C-N (amide)~1.37 Å
N-C (ring)~1.46 Å
C-O (ring)~1.43 Å
C-C (ring)~1.53 Å
Bond AngleO=C-N~122°
C-N-C (ring)~112°
C-O-C (ring)~111°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. They are not based on a specific published computational study of this compound.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, the primary source of conformational flexibility is the morpholine (B109124) ring.

Studies on the parent morpholine molecule have shown that the ring predominantly adopts a chair conformation. researchgate.netacs.org Due to the nitrogen atom, two distinct chair conformers are possible: one with the substituent on the nitrogen in an equatorial position and another with it in an axial position. Computational studies on morpholine itself indicate that the chair conformer is significantly lower in energy (more stable) than boat or twist-boat forms. researchgate.net For substituted morpholines, the equatorial conformer is generally favored to minimize steric hindrance. acs.org Therefore, it is predicted that the carboxamide group at the N4 position and the methyl groups at the C2 and C6 positions of this compound would preferentially occupy equatorial positions in the stable chair conformation to achieve the global energy minimum.

Comprehensive Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry studies for the compound “this compound.” Despite the availability of basic chemical information in databases such as PubChem, detailed research findings on its electronic structure, molecular reactivity, and simulated spectroscopic parameters are not present in published scientific literature.

The specific computational analyses requested—including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, charge transfer mechanism elucidation, and Natural Bond Orbital (NBO) analysis—have been extensively applied to various related morpholine derivatives. For instance, studies on compounds like N-phenylmorpholine-4-carboxamide and 4-acetylmorpholine (B157445) have utilized these theoretical methods to explore their chemical properties. However, these findings are specific to the studied molecules and cannot be extrapolated to this compound due to differences in molecular structure and substituent groups, which significantly influence electronic and chemical properties.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the computational chemistry of this compound that adheres to the requested outline. The absence of dedicated research on this specific compound means that the necessary data for a comprehensive analysis of its HOMO-LUMO gap, electrostatic potential distribution, intramolecular charge transfer, orbital interactions, reactivity predictions, and spectroscopic simulations are currently unavailable.

This highlights an opportunity for future research, as computational studies on this compound could provide valuable insights into its stability, reactivity, and potential applications, contributing to the broader understanding of morpholine-based compounds.

Spectroscopic Parameter Simulations

Calculated NMR Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum mechanical calculations is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. mdpi.com

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shift Data (Hypothetical for this compound)

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2Data not availableData not available
C3Data not availableData not available
C5Data not availableData not available
C6Data not availableData not available
C=OData not availableData not available
CH3 (C2)Data not availableData not available
CH3 (C6)Data not availableData not available
H2Data not availableData not available
H3Data not availableData not available
H5Data not availableData not available
H6Data not availableData not available
CH3 (C2)Data not availableData not available
CH3 (C6)Data not availableData not available

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are instrumental in interpreting infrared (IR) and Raman spectra. By employing methods like DFT, it is possible to compute the vibrational modes of a molecule and their corresponding frequencies. nih.govscirp.org These calculations are typically performed after optimizing the molecular geometry to an energy minimum. nih.gov

For a molecule such as this compound, theoretical calculations would predict the frequencies of characteristic vibrational modes, including C-H stretching, C-N stretching, C=O stretching, and the various bending and rocking motions of the morpholine ring and its substituents. A close agreement between the calculated and experimentally observed frequencies, often after applying a scaling factor to the theoretical values, can confirm the molecular structure and aid in the assignment of spectral bands. nih.gov

Table 2: Representative Theoretical Vibrational Frequencies (Hypothetical for this compound)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O StretchData not availableData not available
C-N Stretch (Amide)Data not availableData not available
C-N Stretch (Ring)Data not availableData not available
C-O-C Stretch (Ring)Data not availableData not available
CH₃ Asymmetric StretchData not availableData not available
CH₃ Symmetric StretchData not availableData not available
CH₂ Stretch (Ring)Data not availableData not available

Thermochemical and Thermodynamic Property Derivations

Computational methods can be used to derive key thermochemical and thermodynamic properties of molecules. These properties, such as enthalpy of formation, entropy, and heat capacity, are crucial for understanding the stability and reactivity of a compound. nist.gov While specific studies on the thermochemical properties of this compound were not found, general methodologies involve calculations to determine the total electronic energy of the molecule, from which these thermodynamic quantities can be derived using statistical mechanics.

Table 3: Predicted Thermodynamic Properties (Hypothetical for this compound)

PropertyPredicted Value
Standard Enthalpy of Formation (ΔfH°)Data not available
Standard Molar Entropy (S°)Data not available
Molar Heat Capacity at Constant Pressure (Cp)Data not available

Advanced Molecular Modeling for Intermolecular Interactions

Advanced molecular modeling techniques are employed to study the non-covalent interactions between molecules. For this compound, these interactions would include hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is key to predicting the physical properties of the compound in condensed phases, such as its boiling point, solubility, and crystal packing.

Computational approaches can be used to model dimers or larger clusters of molecules to calculate interaction energies and analyze the geometry of intermolecular contacts. While specific molecular modeling studies on the intermolecular interactions of this compound were not found in the provided search results, such studies would provide valuable insights into its macroscopic behavior.

Stereochemical Aspects and Chiral Recognition

Stereoisomerism in 2,6-Dimethylmorpholine-4-carboxamide and its Precursors

The core structure of this compound is the 2,6-dimethylmorpholine (B58159) ring, which contains two chiral centers at the C2 and C6 positions. This leads to the possibility of multiple stereoisomers.

The different stereoisomers of 2,6-dimethylmorpholine can be visualized as follows:

Enantiomers: Pairs of stereoisomers that are non-superimposable mirror images of each other (e.g., (2R,6R) and (2S,6S); (2R,6S) and (2S,6R)).

Diastereomers: Stereoisomers that are not mirror images of each other (e.g., (2R,6R) and (2R,6S)).

The relative orientation of the two methyl groups on the morpholine (B109124) ring gives rise to cis and trans diastereomers. wikipedia.org In the cis-isomer, the methyl groups are on the same side of the morpholine ring plane, while in the trans-isomer, they are on opposite sides. wikipedia.org

The synthesis of 2,6-dimethylmorpholine often yields a mixture of cis and trans isomers. google.com For many applications, particularly in the development of crop protection agents, the cis-isomer is preferred due to its specific biological activity. google.com The ratio of cis to trans isomers can be influenced by the reaction conditions during the cyclization of precursors like diisopropanolamine (B56660). google.com For example, using sulfuric acid as a catalyst can produce a mixture where the cis-isomer is the major product. google.com Thermodynamic equilibrium at higher temperatures tends to favor a higher proportion of the cis-isomer. google.com

Table 1: Influence of Reaction Conditions on Cis-Trans Isomer Ratio in 2,6-Dimethylmorpholine Synthesis
Reaction ConditionsTotal Yield (%)Cis-Isomer (%)Trans-Isomer (%)Reference
1.5 moles H₂SO₄ per mole diisopropanolamine, 180°C, 5 hours968020 google.com
2.0 moles H₂SO₄ per mole diisopropanolamine, 180°C, 3 hours948416 google.com
Cyclization with concentrated H₂SO₄ at 185° to 220° C987822 google.com

Asymmetric Synthesis and Chiral Induction

To obtain enantiomerically pure this compound, asymmetric synthesis strategies are employed. These methods aim to selectively produce one desired stereoisomer.

Enantioselective synthesis involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. rsc.org While specific enantioselective syntheses for this compound are not extensively detailed in the provided context, general principles of asymmetric synthesis are applicable. rsc.org This can involve creating key stereocenters early in the synthetic route and carrying them through subsequent reaction steps. For instance, in the synthesis of related heterocyclic compounds, chiral auxiliaries have been used to achieve high diastereoselectivity in key bond-forming reactions.

Diastereoselective reactions are crucial for controlling the relative stereochemistry of the two chiral centers in the morpholine ring. researcher.life By carefully selecting reagents and reaction conditions, it is possible to favor the formation of one diastereomer (e.g., the cis or trans isomer) over the other. researcher.life For example, in the synthesis of substituted tetrahydropyrans, a related class of compounds, cyclization reactions can proceed through chair-like transition states, leading to high diastereoselectivity.

Resolution of Racemic Mixtures

When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), a resolution process is necessary to separate the individual enantiomers. libretexts.org

A common method for resolving racemic amines like 2,6-dimethylmorpholine is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org

For the resolution of racemic trans-2,6-dimethylmorpholine, optically active mandelic acid can be used as a resolving agent. google.com The process involves the following steps:

Reaction of racemic trans-2,6-dimethylmorpholine with an optically active form of mandelic acid (e.g., L-mandelic acid or D-mandelic acid) to form diastereomeric salts. google.com

Selective crystallization of one of the diastereomeric salts. For example, R,R-trans-2,6-dimethylmorpholine crystallizes with L-mandelic acid, while S,S-trans-2,6-dimethylmorpholine crystallizes with D-mandelic acid. google.com

Separation of the crystallized salt.

Liberation of the pure enantiomer from the salt by treatment with a base, such as sodium hydroxide. google.com

This method can yield the desired enantiomer with high optical purity. google.com

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
2,6-dimethylmorpholine
(2R,6S)-2,6-dimethylmorpholine
diisopropanolamine
sulfuric acid
mandelic acid
L-mandelic acid
D-mandelic acid
sodium hydroxide

Applications as Chiral Auxiliaries or Catalysts

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While specific documented applications of this compound as a chiral auxiliary or catalyst are not extensively reported in publicly available literature, the structural features of its cis-isomer, particularly the (2R,6S) or (2S,6R) enantiomers, make it a promising candidate for such roles. The principles of asymmetric induction observed in other chiral morpholine derivatives can be extrapolated to understand its potential.

The rigid, chair-like conformation of the cis-2,6-dimethylmorpholine (B33440) scaffold can provide a well-defined steric environment. When the carboxamide group at the 4-position is attached to a prochiral substrate, the methyl groups at C2 and C6 can effectively shield one face of the molecule. This steric hindrance can direct an incoming reagent to the opposite, less hindered face, thereby inducing stereoselectivity in the reaction.

The utility of chiral morpholine derivatives in asymmetric catalysis has been demonstrated. For instance, chiral morpholines can serve as ligands for transition metals in catalytic processes like asymmetric hydrogenation. In these cases, the chiral environment created by the ligand around the metal center is responsible for the enantioselective transformation of the substrate. Although direct evidence for this compound in this capacity is scarce, its structural similarity to other successful chiral ligands suggests its potential for investigation in the development of new catalytic systems.

The table below illustrates the potential roles of this compound in asymmetric synthesis, based on the functions of analogous chiral compounds.

Application TypePotential Role of this compoundMechanism of Stereocontrol
Chiral Auxiliary Directing group in diastereoselective reactions (e.g., alkylations, aldol (B89426) reactions).The fixed stereochemistry of the methyl groups on the morpholine ring creates a biased steric environment, forcing reactions to occur on a specific face of the attached substrate.
Chiral Ligand In transition metal-catalyzed asymmetric reactions (e.g., hydrogenations, C-C bond formations).The chiral morpholine scaffold coordinates to a metal center, creating a chiral catalytic species that can differentiate between enantiotopic faces or groups of a prochiral substrate.
Organocatalyst As a chiral base or nucleophile in metal-free asymmetric transformations.The nitrogen atom of the morpholine ring can act as a chiral Brønsted or Lewis base, while the overall chiral structure can influence the transition state of the reaction.

Conformational Preferences and Chirality

The conformational preferences of the this compound ring are crucial for its function in chiral recognition and as a stereodirecting group. The morpholine ring typically adopts a chair conformation to minimize torsional strain. In the case of the cis-isomer, the two methyl groups can exist in either a diaxial or a diequatorial arrangement. Thermodynamic studies on the parent cis-2,6-dimethylmorpholine have shown that the diequatorial conformation is significantly more stable. google.com This preference is due to the avoidance of unfavorable 1,3-diaxial interactions that would be present in the diaxial conformation.

The carboxamide group at the 4-position introduces an additional layer of conformational complexity due to the partial double bond character of the C-N bond, which can lead to rotational barriers and the existence of different rotamers. The orientation of the carboxamide group relative to the morpholine ring will be influenced by steric and electronic factors.

The chirality of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide is defined by the absolute configuration at the C2 and C6 positions. This inherent chirality is the basis for its potential in enantioselective processes. The rigid and predictable conformation of the cis-isomer is particularly advantageous for applications in chiral recognition, where a well-defined three-dimensional structure is necessary for selective binding to one enantiomer of a chiral guest molecule over the other.

The key stereochemical and conformational features are summarized in the table below.

FeatureDescriptionImplication for Chirality and Recognition
Stereogenic Centers C2 and C6 positions of the morpholine ring.Gives rise to cis and trans diastereomers, each as a pair of enantiomers. The (2R,6S) and (2S,6R) enantiomers are of primary interest for chiral applications.
Ring Conformation Predominantly a chair conformation.Provides a rigid and predictable scaffold.
Methyl Group Orientation (cis-isomer) Strong preference for a diequatorial arrangement.Minimizes steric hindrance and locks the ring into a stable, well-defined conformation, which is crucial for effective stereochemical control. google.com
Carboxamide Group Planar geometry with restricted rotation around the C-N bond.The orientation of the carboxamide group influences the overall shape and steric profile of the molecule.

Role in Advanced Organic Synthesis and Building Block Utility

Application as a Core Scaffold for Complex Molecule Construction

The robust and stereochemically defined structure of 2,6-dimethylmorpholine-4-carboxamide makes it an attractive scaffold for the synthesis of complex and biologically active molecules. Its morpholine (B109124) core can impart desirable physicochemical properties, such as improved solubility and metabolic stability, to the final compounds.

Another notable application is in the development of bicyclic compounds that act as modulators of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. google.com The this compound unit is integrated into these intricate molecules, highlighting its adaptability as a building block in medicinal chemistry.

The following table summarizes examples of complex molecules that utilize the this compound scaffold:

Complex Molecule Class Therapeutic Target Role of the Scaffold
Substituted Pyrazoles and TriazolesKinesin Spindle Protein (KSP)Core structural component contributing to molecular architecture. google.com
Bicyclic Farnesoid X Receptor (FXR) ModulatorsFarnesoid X Receptor (FXR)Integral building block for the complex bicyclic system. google.com
Amorolfine Hydrochloride (related structure)Ergosterol BiosynthesisThe parent cis-2,6-dimethylmorpholine (B33440) is a key component of this antifungal agent. google.com

Use as a Reagent in Catalysis (e.g., Chiral Ammonium (B1175870) Hypoiodite (B1233010) Catalysis)

Beyond its role as a structural scaffold, derivatives of 2,6-dimethylmorpholine (B58159) are instrumental in the development of chiral catalysts. The stereoisomers of 2,6-dimethylmorpholine, particularly the cis configuration, can be used to create a chiral environment around a catalytic center, enabling enantioselective transformations.

A significant example of this is in chiral ammonium hypoiodite catalysis. Researchers have developed a highly effective catalyst derived from cis-2,6-dimethylmorpholine for the enantioselective dearomatization of indoles. nih.govacs.org This reaction is a powerful tool for the synthesis of complex indole-containing natural products and pharmaceuticals.

In this catalytic system, a mono(binaphthyl)ammonium iodide catalyst incorporating the cis-2,6-dimethylmorpholine moiety was found to be optimal. nih.govacs.org The catalyst facilitates an oxidative umpolung of indoles, leading to the formation of spiroindolenines with good to excellent enantioselectivity. The chiral environment created by the 2,6-dimethylmorpholine unit on the catalyst is crucial for controlling the stereochemical outcome of the reaction.

The key findings from this research are highlighted in the table below:

Catalyst Component Reaction Type Substrate Product Enantiomeric Excess (ee)
cis-2,6-Dimethylmorpholine-derived mono(binaphthyl)ammonium iodideEnantioselective Dearomative Aza-spirocyclizationHomotryptamine derivativesAza-spiroindoleninesUp to 81% (can be improved to 88-99% after recrystallization) nih.govacs.org

This application demonstrates the critical role that the 2,6-dimethylmorpholine framework can play in the design of novel and effective asymmetric catalysts.

Integration into Diverse Heterocyclic Systems

The this compound unit can be readily incorporated into a wide variety of larger and more complex heterocyclic systems. This versatility stems from the reactivity of the carboxamide nitrogen and the potential for further functionalization of the morpholine ring.

Patents for KSP inhibitors reveal the integration of the this compound moiety into pyrazole (B372694) and triazole ring systems. google.com These nitrogen-containing heterocycles are prevalent in medicinal chemistry due to their ability to engage in various biological interactions. The carboxamide acts as a linker, attaching the morpholine unit to the core heterocyclic scaffold.

Furthermore, the synthesis of quinoline (B57606) compounds, which are also important pharmacophores, has been shown to incorporate the parent cis-2,6-dimethylmorpholine. googleapis.com This demonstrates the broader utility of the dimethylmorpholine structure in building diverse heterocyclic architectures. The synthesis of the antifungal drug Amorolfine also relies on the nucleophilic nature of cis-2,6-dimethylmorpholine to build the final active molecule. google.com

The following table illustrates the diversity of heterocyclic systems that can incorporate the 2,6-dimethylmorpholine moiety:

Core Heterocycle Method of Integration Resulting Molecular Class
Pyrazole/TriazoleCarboxamide linkageKSP Inhibitors google.com
QuinolineNucleophilic substitutionTLR7 and/or TLR8 Inhibitors googleapis.com
Propyl chainNucleophilic substitutionAmorolfine (antifungal) google.com

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of its synthesis to rapidly generate analogues with improved properties. semanticscholar.orgnih.govresearchgate.net While specific examples of LSF applied directly to this compound are not extensively documented in the reviewed literature, the principles of LSF can be applied to molecules containing this scaffold.

The C-H bonds on the methyl groups and the methylene (B1212753) groups of the morpholine ring, as well as any aromatic rings attached to the carboxamide, are potential sites for late-stage C-H functionalization. nih.gov These reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or heteroatoms, which can modulate the biological activity, selectivity, and pharmacokinetic properties of the parent molecule.

For instance, a molecule containing the this compound scaffold could potentially undergo directed or non-directed C-H activation to introduce new substituents. The nitrogen and oxygen atoms within the morpholine ring could act as directing groups to guide the functionalization to specific positions.

Potential LSF reactions applicable to molecules containing the this compound scaffold are outlined below:

LSF Reaction Type Potential Site of Functionalization Potential Outcome
C-H Activation/FunctionalizationMethyl or methylene groups on the morpholine ring; attached aromatic systems.Introduction of new functional groups to explore structure-activity relationships. semanticscholar.orgresearchgate.net
Radical-mediated reactionsElectron-rich or electron-deficient positions on attached heterocycles.Diversification of the molecular structure to improve drug-like properties. nih.gov

The application of LSF strategies to complex molecules containing the this compound scaffold holds significant promise for accelerating the discovery of new and improved therapeutic agents.

Solid State Chemistry and Crystallographic Studies

Polymorphism and Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. A thorough investigation into the polymorphism of 2,6-Dimethylmorpholine-4-carboxamide would involve systematic crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and pressures) to identify any potential polymorphic forms.

Characterization of these forms would typically employ techniques such as:

Powder X-ray Diffraction (PXRD): To identify different crystal lattices through their unique diffraction patterns.

Differential Scanning Calorimetry (DSC): To determine the melting points and thermodynamic relationships between different polymorphs.

Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.

Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations and intermolecular interactions, such as hydrogen bonding, between polymorphs.

Without experimental studies, it is not possible to present a data table of crystalline forms for this compound.

Crystal Engineering Principles for this compound Derivatives

Crystal engineering focuses on the design and synthesis of new crystalline solids with desired properties, based on an understanding of intermolecular interactions. For derivatives of this compound, the key structural motifs for crystal engineering would be the carboxamide group, which is a robust hydrogen bond donor and acceptor, and the morpholine (B109124) ring.

The principles guiding the crystal engineering of such derivatives would involve:

Hydrogen Bonding: The N-H group of the carboxamide is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) and the morpholine oxygen are hydrogen bond acceptors. These interactions would likely dominate the crystal packing, leading to the formation of predictable supramolecular synthons.

Introduction of Functional Groups: Modifying the parent molecule to create derivatives with additional functional groups could introduce new intermolecular interactions (e.g., halogen bonds, π-π stacking), thereby systematically altering the crystal structure and properties.

A systematic study would explore how modifications to the molecular structure of this compound influence the resulting crystal packing and physicochemical properties.

Co-crystal Formation and Characterization

Co-crystals are multi-component crystals in which at least two different molecules are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding. The formation of co-crystals of this compound with pharmaceutically acceptable coformers (such as carboxylic acids, amides, or other functional molecules) could be a viable strategy to modify its physical properties.

The process of developing and characterizing co-crystals would include:

Coformer Selection: Choosing appropriate coformers based on their ability to form complementary hydrogen bonds with the carboxamide and morpholine moieties.

Co-crystallization Methods: Employing techniques like liquid-assisted grinding, solvent evaporation, or slurry crystallization to screen for co-crystal formation.

Structural Characterization: Using single-crystal X-ray diffraction to definitively determine the crystal structure and the specific intermolecular interactions within the co-crystal. Spectroscopic and thermal analysis methods would also be used for characterization.

Currently, there are no published reports on the successful formation or characterization of co-crystals involving this compound.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

Future research into the synthesis of 2,6-dimethylmorpholine-4-carboxamide is expected to focus on the development of more efficient, stereoselective, and sustainable methods. While the synthesis of the core 2,6-dimethylmorpholine (B58159) ring has been established, the introduction of the 4-carboxamide group and the control of stereochemistry present opportunities for innovation.

Key areas for exploration include:

Stereoselective Syntheses: Developing novel catalytic asymmetric methods to access specific stereoisomers of 2,6-dimethylmorpholine will be crucial. Current methods often rely on chiral starting materials or stoichiometric chiral reagents. Future approaches could involve asymmetric hydrogenation of dehydromorpholine precursors or enantioselective cyclization strategies. The development of rhodium complexes with chiral bisphosphine ligands, for instance, has shown promise in the asymmetric hydrogenation of related unsaturated morpholines, yielding products with high enantioselectivity.

Late-Stage Functionalization: The ability to introduce the carboxamide group at a late stage in a synthetic sequence would provide rapid access to a diverse range of analogs. Research into novel amidation methodologies that are tolerant of various functional groups will be valuable. This could involve the use of specialized coupling reagents or catalytic approaches to form the amide bond under mild conditions.

Flow Chemistry and Process Optimization: For larger-scale synthesis, the adoption of flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability. Continuous flow processes can allow for precise control over reaction parameters, leading to higher yields and purities. Research in this area would focus on developing robust flow protocols for the key synthetic steps.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Asymmetric Synthesis High enantiopurity, atom economyDevelopment of novel chiral catalysts
Late-Stage Carboxamidation Rapid analog synthesis, molecular diversityMild and functional group tolerant amidation reagents
Flow Chemistry Improved safety, scalability, and efficiencyOptimization of reaction conditions in continuous flow

Advanced Computational Design and Prediction

Computational chemistry offers powerful tools to predict the properties and behavior of this compound, guiding the design of new derivatives with desired activities. Future research in this area will likely involve a multi-faceted approach, combining different computational techniques to build a comprehensive understanding of the molecule.

Emerging opportunities in this domain include:

Conformational Landscape Analysis: A thorough understanding of the conformational preferences of the 2,6-dimethylmorpholine ring and the orientation of the carboxamide group is essential for predicting its interaction with biological targets. nih.gov Advanced computational methods, such as molecular dynamics simulations and enhanced sampling techniques, can be employed to explore the full conformational space of the molecule. nih.govresearchgate.net This will help in identifying low-energy conformations that are likely to be biologically relevant. nih.gov

In Silico Screening and Target Identification: By creating virtual libraries of this compound analogs, it is possible to perform high-throughput virtual screening against various biological targets. This can help in identifying potential protein partners and predicting the binding affinity and mode of interaction. Such in silico approaches can significantly accelerate the discovery of new biological activities for this class of compounds.

Quantum Mechanical Calculations: Quantum mechanical (QM) methods can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can be used to predict reaction mechanisms, understand the nature of non-covalent interactions, and rationalize experimental observations.

Computational MethodApplication in ResearchPredicted Outcomes
Molecular Dynamics Simulations Exploration of conformational flexibilityIdentification of stable conformers and their populations
Virtual Screening High-throughput docking against protein targetsPrediction of potential biological targets and binding modes
Quantum Mechanics Analysis of electronic structure and reactivityUnderstanding of reaction pathways and spectroscopic properties

Mechanistic Studies of Unconventional Reactivity

While the reactivity of simple morpholines is well-understood, the interplay between the 2,6-dimethyl substitution and the 4-carboxamide group in this compound could lead to unconventional reactivity. Future mechanistic studies will be crucial to uncover and harness these unique chemical properties.

Areas ripe for investigation include:

Influence of Stereochemistry on Reactivity: The cis-arrangement of the methyl groups can create a specific steric environment around the morpholine (B109124) ring and the nitrogen atom of the carboxamide. Mechanistic studies could explore how this stereochemistry influences the rates and outcomes of various reactions, such as N-alkylation, oxidation, or ring-opening reactions.

Remote Functionalization: The development of methods for the selective functionalization of the C-H bonds of the morpholine ring, directed by the carboxamide group, would be a significant advance. This could involve transition-metal catalyzed C-H activation or radical-based approaches to introduce new functional groups at specific positions.

Reactivity of the Carboxamide Moiety: The electronic properties of the morpholine ring can influence the reactivity of the attached carboxamide group. Detailed mechanistic studies could investigate the hydrolysis, reduction, or conversion of the carboxamide to other functional groups, potentially revealing novel synthetic transformations. The reactivity of morpholine amides has been noted to be distinct from other amides, offering opportunities for unique chemical strategies. nih.gov

Integration with Modern Chemical Biology Techniques

The unique structural features of this compound make it an attractive scaffold for the development of chemical tools to probe biological systems. Integrating this compound with modern chemical biology techniques could unlock new avenues for understanding and manipulating biological processes.

Future opportunities in this area include:

Development of Chemical Probes: By attaching reporter tags, such as fluorescent dyes or biotin, to the this compound scaffold, it is possible to create chemical probes for use in cellular imaging, affinity chromatography, and target identification studies. ljmu.ac.ukscispace.com The design of such probes would require synthetic strategies that allow for the precise placement of the reporter tag without disrupting the biological activity of the parent molecule. ljmu.ac.ukscispace.com

Proteomic Profiling: Chemical probes based on this compound can be used in proteomic experiments to identify the cellular proteins that interact with this compound. nih.gov Techniques such as affinity-based protein profiling or photoaffinity labeling could be employed to capture and identify binding partners, providing valuable insights into the compound's mechanism of action. nih.gov

Fragment-Based Drug Discovery: The this compound scaffold could serve as a starting point in fragment-based drug discovery campaigns. By identifying low-affinity fragments that bind to a biological target, it is possible to grow or link these fragments to develop more potent and selective inhibitors. The well-defined stereochemistry of the scaffold would be an advantage in this approach.

Chemical Biology TechniqueApplicationPotential Discoveries
Chemical Probe Synthesis Cellular imaging and target pull-down assaysVisualization of subcellular localization and identification of binding proteins
Proteomics Identification of protein interaction networksElucidation of the compound's mechanism of action and off-target effects
Fragment-Based Screening Discovery of starting points for drug designDevelopment of novel therapeutic agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.